BE“GHE Foundational & Exploratory

Check Availability & Pricing

Physical and chemical properties of 4-Bromo-2-
iIodo-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 4-Bromo-2-iodo-6-nitroaniline

Cat. No.: B177552

An In-depth Technical Guide to 4-Bromo-2-iodo-
6-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectral
properties of 4-Bromo-2-iodo-6-nitroaniline. The information is compiled from available
experimental data and predictive models, offering a valuable resource for those utilizing this
compound in synthesis, research, and drug discovery.

Chemical Identity and Physical Properties

4-Bromo-2-iodo-6-nitroaniline is a halogenated nitroaniline with the molecular formula
CeHaBrIN20:2. Its structure is characterized by a benzene ring substituted with a bromine atom,
an iodine atom, a nitro group, and an amino group.

Table 1: Physical and Chemical Properties of 4-Bromo-2-iodo-6-nitroaniline

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b177552?utm_src=pdf-interest
https://www.benchchem.com/product/b177552?utm_src=pdf-body
https://www.benchchem.com/product/b177552?utm_src=pdf-body
https://www.benchchem.com/product/b177552?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b177552?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Value Source

CAS Number 180624-08-2 Vendor Information
Molecular Formula CeH4BrIN20:2 Vendor Information
Molecular Weight 342.92 g/mol Vendor Information
Appearance Yellow to orange solid Vendor Information
Melting Point 146-147 °C Experimental Data
Boiling Point 356.7 £42.0 °C Predicted

Density 2.418 + 0.06 g/cm3 Predicted

pKa -3.25+0.25 Predicted

Storage 2-8°C, protect from light Vendor Information

Solubility: While quantitative solubility data is not readily available, based on its structure and
the properties of similar halogenated nitroanilines, 4-Bromo-2-iodo-6-nitroaniline is expected
to be:

¢ Soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide
(DMF), and acetone.

o Sparingly soluble in less polar organic solvents like dichloromethane and ethyl acetate.
e Insoluble in water.

Spectral Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of 4-
Bromo-2-iodo-6-nitroaniline.

'H NMR Spectroscopy

The *H NMR spectrum provides information about the proton environment in the molecule.

Table 2: 1H NMR Spectral Data of 4-Bromo-2-iodo-6-nitroaniline
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Chemical Shift (3)

Multiplicity Integration Assignment
ppm
8.42 s 1H Ar-H
8.00 S 1H Ar-H
6.15 br s 2H -NH2

Solvent: CDClIs, Frequency: 400 MHz

3C NMR Spectroscopy

Experimental 13C NMR data for 4-Bromo-2-iodo-6-nitroaniline is not currently available in the
searched literature. Predicted chemical shifts can be estimated using computational software or
by comparison with structurally similar compounds. For reference, the predicted 13C NMR data
for the closely related 4-bromo-2-nitroaniline shows signals in the aromatic region.

FT-IR Spectroscopy

Experimental FT-IR data for 4-Bromo-2-iodo-6-nitroaniline is not currently available in the
searched literature. The expected characteristic infrared absorption bands would include:

N-H stretching of the primary amine group around 3300-3500 cm™1,

N-O stretching of the nitro group around 1500-1550 cm~* (asymmetric) and 1300-1350 cm—1

(symmetric).

C-N stretching around 1250-1350 cm—1.

C-Br and C-I stretching in the fingerprint region below 1000 cm~1.

Mass Spectrometry

Experimental mass spectrometry data for 4-Bromo-2-iodo-6-nitroaniline is not currently
available in the searched literature. The expected molecular ion peak [M]* would be observed
at m/z 342.92, with isotopic peaks corresponding to the presence of bromine.
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Synthesis and Reactivity
Synthetic Route

4-Bromo-2-iodo-6-nitroaniline can be synthesized from 4-bromo-2-nitroaniline.

Starting Material

4-Bromo-2-nitroaniline J Pr Ugess
Reaction in Ethanol Yield: 88%
Reagents at Room Temperature
lodine (I2)
Silver (1) Sulfate (Ag2S0a4)
4-Bromo-2-iodo-6-nitroaniline
Forms diamine Forms diazonium salt Forms C-C bonds

Product

4-Bromo-2-iodo-6-nitroaniline

Substitutes halogens

=

/ Potential Reactiﬁq:

T~

Reduction of Nitro Group
(e.g., with Sn/HCI)

Diazotization of Amino Group Cross-Coupling Reactions

(e.g., with NaNO2/HCI) (e.g., Suzuki, Heck at C-I or C-Br)

Nucleophilic Aromatic Substitution
(activated by nitro group)
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Nitroaromatic Compound
(e.g., 4-Bromo-2-iodo-6-nitroaniline)

Cellular uptake

Enzymatic Reduction
(Nitroreductases)

;

Formation of Reactive Intermediates
(Nitroso, Hydroxylamine)

:

Interaction with Cellular Macromolecules
(DNA, Proteins)

Cellular Damage / Cytotoxicity

Click to download full resolution via product page
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nitroaniline]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b177552#physical-and-chemical-properties-of-4-
bromo-2-iodo-6-nitroaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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